molecular formula C13H15N3O2 B3169430 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-47-2

6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3169430
CAS RN: 937597-47-2
M. Wt: 245.28 g/mol
InChI Key: AMFWYYBVTMGMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a chemical compound . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]pyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes compounds like “this compound”, has been a subject of research . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis Approaches

A significant aspect of the research on this compound involves developing efficient synthesis methods. Yakovenko and Vovk (2021) detailed convenient approaches for synthesizing related compounds, 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are biologically active scaffolds. They utilized cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine, and 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids with diphenylphosphorylazide, achieving good yields (Yakovenko & Vovk, 2021).

Chemical Structure and Properties

The structural and vibrational spectra of related pyrazolopyridine compounds were investigated by Bahgat, Jasem, and El‐Emary (2009). They conducted FT-IR and FT-Raman spectroscopic studies on 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid and its derivatives, providing insights into the chemical properties and tautomeric forms of these compounds (Bahgat, Jasem, & El‐Emary, 2009).

Biological Activity and Applications

  • Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluated their antibacterial activities. Some of these compounds were identified as potent antibacterial agents, highlighting potential medical applications (Maqbool et al., 2014).
  • Stepanenko et al. (2011) explored the anticancer potential of organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. These complexes showed inhibitory activity against cyclin-dependent kinases (Cdks), important in cancer therapy (Stepanenko et al., 2011).

Pharmaceutical Development

  • Miyachi et al. (2019) reported that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives act as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα). Their study on structure-activity relationships provided insights crucial for developing new pharmaceuticals (Miyachi et al., 2019).
  • Bernardino et al. (2007) synthesized new derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and assessed their antiviral activities. This work highlights the potential of such compounds in antiviral drug development (Bernardino et al., 2007).

Future Directions

The synthesis and study of 1H-pyrazolo[3,4-b]pyridine derivatives continue to be an active area of research . Future directions may include the development of new synthetic methods and the exploration of their potential applications.

properties

IUPAC Name

6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-5-16-12-10(7-14-16)9(13(17)18)6-11(15-12)8-3-4-8/h6-8H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFWYYBVTMGMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937597-47-2
Record name 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared as in the same manner as described for intermediate 43 using ethyl 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (200 mg, 0.865 mmol), sodium hydride (29.1 mg, 1.211 mmol), DMF (10 mL), 1-iodopropane (162 mg, 0.951 mmol), and NaOH (1 mL). The crude product was purified by silica gel chromatography (eluent: 0 to 10% MeOH:DCM) to afford the final product as a solid, 90 mg (42%). Regiochemical assignment supported by 2D HNMR. LCMS E-S (M+H)=246.0 1H NMR (400 MHz, DMSO-d6) δ ppm 13.83 (br s, 1H), 8.24 (s, 1H), 7.62 (s, 1H), 4.26 (t, 2H, J=7.2 Hz), 2.37-2.40 (m, 2H), 1.83-1.89 (m, 2H), 1.07-1.11 (m, 4H), 0.77 (t, 3H, J=7.2 Hz).
[Compound]
Name
intermediate 43
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
29.1 mg
Type
reactant
Reaction Step Three
Quantity
162 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.